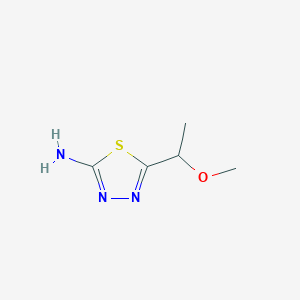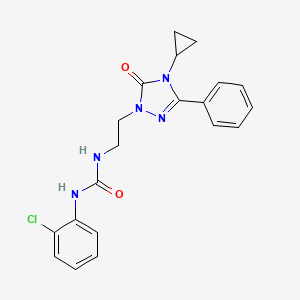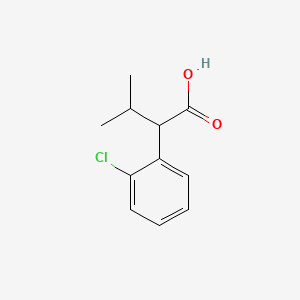![molecular formula C14H20Cl3NO2S B2566623 (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine CAS No. 1246821-31-7](/img/structure/B2566623.png)
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine, also known as TMTD, is a chemical compound that has been extensively studied for its potential use in scientific research. TMTD is a sulfonamide compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has been found to inhibit the activity of a range of enzymes and proteins, including carbonic anhydrase and cytochrome P450 enzymes. It has also been found to interact with various receptors in the body, including the GABA-A receptor and the TRPV1 receptor. The exact mechanism of action of (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is still not fully understood, but it is believed to involve the disruption of various cellular processes and signaling pathways.
Biochemical and Physiological Effects:
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has been found to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor function, and the disruption of cellular signaling pathways. It has also been found to have anti-inflammatory and analgesic effects, as well as potential neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine in scientific research is its versatility and broad range of applications. It can be used to study a variety of biological systems and processes, and has been found to be effective in a range of experimental models. However, one limitation of using (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine is its potential toxicity, particularly at high doses. Researchers must take care to use appropriate safety measures and to carefully monitor the effects of (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine on experimental systems.
未来方向
There are many potential future directions for research involving (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine. One area of interest is the development of new drugs and compounds based on the structure and properties of (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine. Another area of interest is the investigation of the potential therapeutic applications of (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine, particularly in the treatment of neurological and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine and its effects on various biological systems.
合成方法
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine can be synthesized using a variety of methods, including the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and conditions, but the overall process involves the formation of a sulfonamide bond between the two molecules.
科学研究应用
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has been found to have a range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a tool to study the function of various enzymes and proteins, as well as to investigate the mechanisms of action of different drugs and compounds. (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has also been used to study the effects of various environmental toxins on biological systems.
属性
IUPAC Name |
2,3,4-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)10-7-6-9(15)11(16)12(10)17/h6-7,18H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMVPUIQKAJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-5-tert-butyl-4-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2566542.png)


![2-bromo-N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-5-fluoropyridine-4-carboxamide](/img/structure/B2566546.png)
![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566547.png)
![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566550.png)

![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)
![(E)-1-ethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2566553.png)

![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2566557.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2566559.png)
![1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B2566561.png)